7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine
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Overview
Description
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its significant pharmacological activities. Benzodiazepines are widely used in medicine for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Preparation Methods
The synthesis of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . Industrial production methods often utilize continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring. Common reagents used in these reactions include molecular iodine, Lewis acids, and heteropoly acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to its anxiolytic and sedative properties.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Comparison with Similar Compounds
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used for treating anxiety and alcohol withdrawal symptoms.
Norclobazam: Another benzodiazepine with similar pharmacological activities. The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
60121-41-7 |
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Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
7-chloro-2,4-diphenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15ClN2/c22-17-11-12-18-21(13-17)24-20(16-9-5-2-6-10-16)14-19(23-18)15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
RDIAYHLGDWVVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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